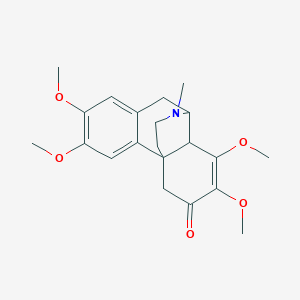

Tannagine

Description

Properties

Molecular Formula |

C21H27NO5 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |

InChI |

InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3 |

InChI Key |

YRYHFXJRUQQCBR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Diverse World of Tannins in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannins represent a major class of polyphenolic secondary metabolites ubiquitously distributed throughout the plant kingdom.[1] These compounds play a crucial role in plant defense mechanisms against herbivores, pathogens, and UV radiation.[2] From a chemical perspective, tannins are complex molecules with the ability to bind and precipitate proteins, a characteristic that has been historically exploited in the tanning of leather.[1] In recent decades, the diverse biological activities of tannins, including their antioxidant, antimicrobial, and anti-inflammatory properties, have garnered significant interest within the scientific and pharmaceutical communities.[3] This technical guide provides a comprehensive overview of the different types of tannins found in plants, their biosynthesis, methods for their quantification, and a summary of their biological activities, tailored for researchers, scientists, and professionals in drug development.

Classification and Chemical Structure of Tannins

Plant tannins are broadly classified into two main groups based on their chemical structure and reactivity: hydrolysable tannins and condensed tannins.[4] A third, less common group, the phlorotannins, are found primarily in brown algae.

Hydrolysable Tannins

Hydrolysable tannins are polyesters of a polyol, typically D-glucose, with gallic acid or its derivatives. They are susceptible to hydrolysis by acids, bases, or enzymes like tannase. Their molecular weights generally range from 500 to 3,000 Daltons.

-

Gallotannins: These are the simplest form of hydrolysable tannins, consisting of a glucose core with its hydroxyl groups esterified by gallic acid molecules. A well-known example is tannic acid.

-

Ellagitannins: These are more complex, formed from the oxidative coupling of two or more galloyl groups to form a hexahydroxydiphenoyl (HHDP) group. Upon hydrolysis, ellagitannins yield ellagic acid.

Condensed Tannins (Proanthocyanidins)

Condensed tannins, also known as proanthocyanidins, are oligomers or polymers of flavan-3-ol (B1228485) units, such as (+)-catechin and (-)-epicatechin. These units are linked by carbon-carbon bonds, which are not susceptible to hydrolysis. The molecular weight of condensed tannins can be significantly higher than that of hydrolysable tannins, ranging from 1,000 to over 20,000 Daltons. The degree of polymerization and the nature of the constituent flavan-3-ol units contribute to the vast structural diversity of this class.

Below is a diagram illustrating the classification of plant tannins.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Condensed Tannins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Condensed tannins, also known as proanthocyanidins (B150500) (PAs), are a diverse class of polyphenolic secondary metabolites ubiquitous in the plant kingdom.[1] They are oligomers or polymers of flavan-3-ol (B1228485) units, playing crucial roles in plant defense against herbivores and pathogens.[2] In the realm of human health and nutrition, condensed tannins are recognized for their antioxidant properties and their impact on the astringency and bitterness of fruits, beverages like wine and tea, and other plant-derived foods.[3] This technical guide provides a comprehensive overview of the core biosynthetic pathway of condensed tannins, detailing the enzymatic steps, regulatory networks, and key experimental methodologies for their analysis.

I. The Biosynthetic Pathway of Condensed Tannins

The formation of condensed tannins is a complex process that originates from the general phenylpropanoid pathway and branches off from the flavonoid biosynthesis pathway. The entire process can be conceptually divided into three major stages: the shikimate and phenylpropanoid pathways providing the basic building blocks, the core flavonoid pathway leading to the synthesis of flavan-3-ol precursors, and the final steps of polymerization.

A. Upstream Pathways: Shikimate and Phenylpropanoid Metabolism

The journey to condensed tannins begins with the shikimate pathway , which converts simple carbohydrate precursors into aromatic amino acids, most notably L-phenylalanine. Phenylalanine then enters the phenylpropanoid pathway , a series of enzymatic reactions that generate 4-coumaroyl-CoA, the precursor for a wide array of phenolic compounds, including flavonoids.

B. The Core Flavonoid Pathway

The core flavonoid pathway leads to the synthesis of the monomeric units of condensed tannins, the flavan-3-ols. The key enzymatic steps are outlined below:

-

Chalcone (B49325) Synthase (CHS): This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Naringenin chalcone is subsequently isomerized by CHI to produce (2S)-naringenin, a flavanone.

-

Flavanone 3-Hydroxylase (F3H): F3H hydroxylates naringenin to produce dihydrokaempferol (B1209521) (DHK).

-

Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These enzymes further hydroxylate the B-ring of dihydroflavonols, leading to the production of dihydroquercetin (DHQ) and dihydromyricetin (B1665482) (DHM), respectively. The hydroxylation pattern of the B-ring determines the type of proanthocyanidin (B93508) (e.g., procyanidins from DHQ and prodelphinidins from DHM).

-

Dihydroflavonol 4-Reductase (DFR): DFR reduces dihydroflavonols (DHK, DHQ, DHM) to their corresponding leucoanthocyanidins (leucopelargonidin, leucocyanidin, leucodelphinidin).[1]

C. The Final Steps: Formation of Flavan-3-ol Monomers

From leucoanthocyanidins, the pathway bifurcates to produce the two primary flavan-3-ol monomers, (+)-catechin and (-)-epicatechin (B1671481), through the action of two key enzymes:

-

Leucoanthocyanidin Reductase (LAR): LAR directly converts leucoanthocyanidins into 2,3-trans-flavan-3-ols, such as (+)-catechin.[2] The enzyme is most active in synthesizing catechin (B1668976) but can also produce afzelechin and gallocatechin.

-

Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR): ANS, also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes leucoanthocyanidins to form colored anthocyanidins. Subsequently, ANR reduces anthocyanidins to produce 2,3-cis-flavan-3-ols, such as (-)-epicatechin. Recent studies have shown that ANR possesses dual activity, being involved in the production of both (-)-epicatechin starter units and 2,3-cis-leucocyanidin, which serves as an extension unit for polymerization.

D. Polymerization

The polymerization of flavan-3-ol monomers into proanthocyanidin oligomers and polymers is a complex process that is not yet fully understood. It is believed to occur in the vacuole and may involve both enzymatic and non-enzymatic steps. The prevailing model suggests the formation of a carbocation at the C4 position of a flavan-3-ol extension unit, which then attacks the nucleophilic C6 or C8 position of a starter unit or another growing polymer chain.

References

The Guardian Molecules: An In-depth Technical Guide to the Biological Role of Hydrolysable Tannins in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrolysable tannins (HTs), a major class of plant secondary metabolites, represent a sophisticated and multifaceted defense mechanism against a wide array of biotic threats.[1][2][3] Comprising a central core of a polyol, typically D-glucose, esterified with gallic acid (gallotannins) or its oxidative derivatives like ellagic acid (ellagitannins), these molecules possess a remarkable chemical reactivity that underpins their protective functions.[4][5] This technical guide provides a comprehensive overview of the pivotal role of hydrolysable tannins in plant defense, with a focus on their direct and indirect mechanisms of action against herbivores and pathogens. We delve into the quantitative aspects of these interactions, present detailed experimental protocols for their study, and visualize the complex biological pathways they influence. This document is intended to serve as a valuable resource for researchers in plant science, chemical ecology, and drug development, offering insights into the intricate world of plant chemical defense and the potential applications of these versatile natural compounds.

Mechanisms of Action in Plant Defense

Hydrolysable tannins employ a dual strategy in plant defense, acting as both direct deterrents and toxins to attacking organisms, and as modulators of the plant's own defense signaling pathways.

Direct Defense: Antifeedant and Toxic Effects

The primary defense mechanism of hydrolysable tannins against herbivores is their ability to bind with and precipitate proteins. This astringent property, a sensation of dryness and puckering in the mouth, acts as a potent feeding deterrent. Beyond this initial deterrence, the ingestion of hydrolysable tannins can have significant anti-nutritional and toxic effects.

-

Enzyme Inhibition: Hydrolysable tannins can inhibit the activity of various digestive enzymes in herbivores, including α-amylase and proteases, thereby reducing nutrient absorption and impairing growth and development. In insects with alkaline midguts, the high pH environment promotes the oxidation of hydrolysable tannins, leading to the formation of reactive oxygen species (ROS) and quinones. This oxidative stress can cause significant damage to midgut tissues.

-

Antimicrobial and Antiviral Activity: Hydrolysable tannins exhibit broad-spectrum antimicrobial activity against both bacteria and fungi. Their proposed mechanisms of action include enzyme inhibition, disruption of microbial membranes, and chelation of essential metal ions. Furthermore, some hydrolysable tannins have demonstrated antiviral properties, with studies showing inhibition of viral replication.

Indirect Defense: Signaling and Priming

Hydrolysable tannins are not merely passive defense compounds; they are also involved in the intricate network of plant defense signaling. Their synthesis and accumulation are often regulated by key defense-related phytohormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), ethylene (B1197577) (ET), and abscisic acid (ABA). This suggests a coordinated response where the production of hydrolysable tannins is integrated into the plant's overall defense strategy.

Quantitative Data on Hydrolysable Tannin Activity

The efficacy of hydrolysable tannins in plant defense can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from the scientific literature.

| Hydrolysable Tannin/Extract | Target Enzyme/Organism | Assay | IC50 / EC50 / MIC | Reference |

| Enzyme Inhibition | ||||

| Hydrolysable Tannin (from Chinese natural gall) | Human Salivary α-Amylase | Enzyme Inhibition Assay | 47.0 µM | |

| Hydrolysable Tannin (from Chinese natural gall) | Porcine Pancreatic α-Amylase | Enzyme Inhibition Assay | 141.1 µM | |

| Tellimagrandin-I | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | Strong Inhibition | |

| Tellimagrandin-II | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | Strong Inhibition | |

| 1,2,3,6-tetra-galloylglucose | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | Strong Inhibition | |

| Hydrolysable Tannins (from Camellia taliensis) | α-Glucosidase | Enzyme Inhibition Assay | 0.67 - 2.01 µM | |

| Antioxidant Activity | ||||

| Trapadin A (Hydrolysable tannin dimer) | DPPH Radical | DPPH Scavenging Assay | 3.14 µM | |

| Hydrolysable Tannin Monomers | DPPH Radical | DPPH Scavenging Assay | 5.06 - 12.5 µM | |

| Hydrolysable Tannin Dimers | DPPH Radical | DPPH Scavenging Assay | 3.48 - 3.91 µM | |

| Antimicrobial Activity | ||||

| Tannic Acid | Staphylococcus aureus (including MRSA) | Minimum Inhibitory Concentration (MIC) | 62.5 - 500 µg/mL | |

| Tannic Acid | Streptococcus species | Minimum Inhibitory Concentration (MIC) | < 250 µg/mL | |

| Tannic Acid | Enterococcus faecalis | Minimum Inhibitory Concentration (MIC) | < 250 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of hydrolysable tannins.

Extraction and Quantification of Hydrolysable Tannins

Objective: To extract and quantify hydrolysable tannins from plant material.

Protocol:

-

Sample Preparation: Air-dry or freeze-dry plant material and grind to a fine powder.

-

Extraction:

-

Mix the powdered sample with 80% aqueous methanol (B129727) containing 0.01 N HCl.

-

Sonicate the mixture for 15 minutes in an ultrasonication bath.

-

Shake the mixture for 15 minutes at room temperature.

-

Centrifuge the mixture at 3,900 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.

-

-

Purification (Optional): For isolation of specific tannins, further purification can be performed using techniques like Sephadex LH-20 column chromatography.

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC): Analyze the extract using reverse-phase or normal-phase HPLC with a UV detector. A C18 or phenyl column is commonly used for reverse-phase separation.

-

Mass Spectrometry (MS): Couple HPLC to a mass spectrometer (e.g., ESI-MS or MALDI-TOF MS) for identification and quantification based on mass-to-charge ratios.

-

α-Amylase Inhibition Assay

Objective: To determine the inhibitory effect of hydrolysable tannins on α-amylase activity.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of α-amylase (e.g., human salivary or porcine pancreatic) and a starch solution as the substrate.

-

Inhibitor Preparation: Prepare a series of concentrations of the hydrolysable tannin extract or isolated compound.

-

Reaction Mixture:

-

In a test tube, mix the α-amylase solution with the hydrolysable tannin solution at different concentrations.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the starch solution.

-

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time (e.g., 5 minutes).

-

Stopping the Reaction and Quantification:

-

Stop the reaction by adding a solution like 3,5-dinitrosalicylic acid (DNS) reagent.

-

Heat the mixture to develop color.

-

Measure the absorbance at a specific wavelength to quantify the amount of reducing sugars produced.

-

-

Calculation: Calculate the percentage of inhibition for each tannin concentration and determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition).

DPPH Radical Scavenging Assay

Objective: To assess the antioxidant activity of hydrolysable tannins.

Protocol:

-

Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

-

Sample Preparation: Prepare a series of concentrations of the hydrolysable tannin extract or isolated compound.

-

Reaction Mixture:

-

In a microplate well or cuvette, mix the DPPH solution with the hydrolysable tannin solution at different concentrations.

-

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period.

-

Measurement: Measure the decrease in absorbance at a specific wavelength (around 517 nm).

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each tannin concentration and determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involving hydrolysable tannins is crucial for a deeper understanding of their biological role. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Biosynthetic pathway of hydrolysable tannins from the shikimate pathway.

Caption: Regulation of hydrolysable tannin biosynthesis by defense-related phytohormones.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Plant Tannin Synthesis in Crop Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of Plant Tannin Synthesis in Crop Species [frontiersin.org]

- 4. Hydrolysable tannin - Wikipedia [en.wikipedia.org]

- 5. Proanthocyanidins and hydrolysable tannins: occurrence, dietary intake and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

Phlorotannins: A Deep Dive into their Chemical Architecture and Pharmacological Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Phlorotannins, a unique class of polyphenolic compounds exclusively found in brown algae, have garnered significant scientific interest due to their diverse and potent biological activities. These complex polymers of phloroglucinol (B13840) exhibit a wide range of pharmacological properties, including remarkable antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. This technical guide provides an in-depth exploration of the chemical structure and multifaceted properties of phlorotannins, offering valuable insights for researchers, scientists, and drug development professionals. The guide details the experimental protocols for the extraction, purification, and quantification of these compounds, presents a comprehensive summary of their biological activities with quantitative data, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action.

Chemical Structure and Classification

Phlorotannins are polymers of phloroglucinol (1,3,5-trihydroxybenzene) units, linked together in various ways.[1][2] This structural diversity gives rise to a wide array of compounds with varying molecular weights, ranging from 126 Da to 650 kDa.[1] The classification of phlorotannins is based on the nature of the linkages between the phloroglucinol monomers.[3][4]

The primary classes of phlorotannins are:

-

Fucols: Containing only phenyl linkages.

-

Phlorethols: Characterized by ether linkages.

-

Fucophlorethols: Possessing both phenyl and ether linkages.

-

Eckols and Carmalols: Containing a dibenzodioxin linkage.

-

Fuhalols: A subclass of phlorethols with additional hydroxyl groups.

The structural complexity and the number and location of hydroxyl groups are key determinants of the biological activity of these compounds.

Physicochemical Properties

Phlorotannins are generally hydrophilic compounds, soluble in polar solvents like water, methanol (B129727), ethanol (B145695), and acetone (B3395972). Their polyphenolic nature makes them susceptible to oxidation, and care must be taken during extraction and storage to prevent degradation. They have the ability to precipitate proteins, a characteristic feature of tannins.

Biological Activities and Therapeutic Potential

Phlorotannins exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics.

Antioxidant Properties

Phlorotannins are potent antioxidants, capable of scavenging a variety of reactive oxygen species (ROS). Their antioxidant capacity is often comparable or even superior to that of well-known antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). This activity is attributed to their ability to donate hydrogen atoms from their numerous hydroxyl groups, thereby neutralizing free radicals.

Anti-inflammatory Effects

Phlorotannins have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β, IL-6). The primary mechanisms involve the inhibition of signaling pathways like NF-κB, MAPK, and JAK/STAT3.

Anti-Cancer Activity

A growing body of evidence suggests that phlorotannins possess potent anti-cancer properties. They can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress tumor growth and metastasis. The anti-cancer effects of phlorotannins are mediated through the modulation of multiple signaling pathways, including those involved in cell cycle regulation, apoptosis, and angiogenesis.

Anti-Diabetic Properties

Phlorotannins have shown promise in the management of diabetes mellitus. They can inhibit the activity of key carbohydrate-digesting enzymes, α-amylase and α-glucosidase, thereby reducing postprandial hyperglycemia. Some phlorotannins have also been shown to improve insulin (B600854) sensitivity.

Neuroprotective Effects

Phlorotannins exhibit significant neuroprotective potential, making them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. They can protect neuronal cells from oxidative stress-induced damage, inhibit the aggregation of amyloid-beta peptides, and modulate neurotransmitter systems. Some phlorotannins, such as dieckol, have been shown to cross the blood-brain barrier.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activities of various phlorotannins and phlorotannin-rich extracts.

Table 1: Antioxidant Activity of Phlorotannins

| Phlorotannin/Extract | Assay | IC50 Value | Source |

| Fucus vesiculosus extract | DPPH | 3.8–4.7 µg/mL | |

| Ascophyllum nodosum extract | DPPH | 6.3–7.7 µg/mL | |

| Diphlorethohydroxycarmalol | DPPH | 3.41 µM | |

| 974-A | DPPH | 0.92 ± 0.11 μM | |

| 974-A | ONOO⁻ scavenging | 0.26 ± 0.06 μM | |

| Cystoseira sedoides fraction | DPPH | 27.7 µg/mL | |

| Cystoseira sedoides fraction | ABTS | 19.1 µg/mL |

Table 2: Anti-inflammatory Activity of Phlorotannins

| Phlorotannin/Extract | Assay | IC50/IC25 Value | Source |

| Fucus vesiculosus (wild) | NO• Production | IC25 = 56.5 µg/mL | |

| Eckol | β-hexosaminidase secretion | 50.7 µM |

Table 3: Anti-Cancer Activity of Phlorotannins

| Phlorotannin/Extract | Cell Line | IC50 Value | Source |

| Fucus vesiculosus fraction (F5) | MKN-28 (Gastric) | 56.3 ± 14.7 µg/mL | |

| Fucus vesiculosus fraction (F5) | Caco-2 (Colorectal) | 97.4 ± 11.6 µg/mL | |

| Fucus vesiculosus fraction (F5) | HT-29 (Colorectal) | 118.8 ± 19.7 µg/mL | |

| Eckol | HeLa (Cervical) | < 50 µM | |

| Eckol | H157 (Lung) | < 50 µM | |

| Eckol | MCF7 (Breast) | < 50 µM | |

| Dieckol | PC-3 (Prostate) | 12 µM |

Table 4: Anti-Diabetic (Enzyme Inhibitory) Activity of Phlorotannins

| Phlorotannin/Extract | Enzyme | IC50 Value | Source |

| Fucus distichus fraction | α-glucosidase | 0.89 µg/mL | |

| Fucus distichus fraction | α-amylase | 13.9 µg/mL | |

| Alaria marginata fraction | α-glucosidase | 15.66 ± 0.82 μg/mL | |

| Fucofuroeckol A | α-glucosidase | 131.34 nmol/L | |

| Fucofuroeckol A | α-amylase | 42.91 µmol/L | |

| Dioxinodehydroeckol | α-glucosidase | 93.33 nmol/L | |

| Dioxinodehydroeckol | α-amylase | 472.7 µmol/L | |

| 2,7″-phloroglucinol-6,6′-bieckol | α-glucosidase | 23.35 µM | |

| 2,7″-phloroglucinol-6,6′-bieckol | α-amylase | 6.94 µM |

Experimental Protocols

Extraction and Purification of Phlorotannins

This protocol describes a general method for the extraction and purification of phlorotannins from brown algae.

Materials:

-

Freeze-dried brown algae powder

-

30-70% aqueous ethanol or acetone

-

n-hexane

-

Dichloromethane

-

Ethyl acetate (B1210297)

-

Rotary evaporator

-

Centrifuge

-

Freeze-dryer

Procedure:

-

Extraction:

-

Mix the freeze-dried seaweed powder with the aqueous ethanol or acetone solution (solid/liquid ratio of 1:5 to 1:10).

-

Stir the mixture at room temperature for a defined period (e.g., 30 minutes to 24 hours).

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the residue for exhaustive extraction.

-

Combine the supernatants and concentrate under reduced pressure using a rotary evaporator.

-

-

Liquid-Liquid Partitioning:

-

Resuspend the concentrated extract in distilled water.

-

Perform successive partitioning with n-hexane, dichloromethane, and ethyl acetate.

-

The ethyl acetate fraction is typically enriched with phlorotannins.

-

-

Purification:

-

Concentrate the ethyl acetate fraction to dryness.

-

The resulting crude phlorotannin extract can be further purified using techniques like Sephadex LH-20 column chromatography or high-performance liquid chromatography (HPLC).

-

Quantification of Total Phlorotannin Content (Folin-Ciocalteu Assay)

This colorimetric assay is commonly used to determine the total phenolic content, which provides an estimate of the phlorotannin concentration.

Materials:

-

Phlorotannin extract

-

Folin-Ciocalteu reagent

-

Sodium carbonate (Na₂CO₃) solution (e.g., 7.5% or 20% w/v)

-

Phloroglucinol or Gallic acid (for standard curve)

-

Spectrophotometer

Procedure:

-

Prepare a standard curve using known concentrations of phloroglucinol or gallic acid.

-

Mix a small volume of the phlorotannin extract (or standard) with diluted Folin-Ciocalteu reagent.

-

After a short incubation (e.g., 2-10 minutes), add the sodium carbonate solution to the mixture.

-

Incubate the reaction mixture in the dark at room temperature for a specific time (e.g., 30-45 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 720 nm or 765 nm) using a spectrophotometer.

-

Calculate the total phlorotannin content of the extract by comparing its absorbance to the standard curve. Results are typically expressed as mg of phloroglucinol equivalents (PGE) or gallic acid equivalents (GAE) per gram of extract.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH assay is a widely used method to evaluate the free radical scavenging activity of antioxidants.

Materials:

-

Phlorotannin extract

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol.

-

Add the phlorotannin extract at various concentrations to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by phlorotannins and a general experimental workflow.

Caption: General workflow for the extraction and purification of phlorotannins.

Caption: Inhibition of the NF-κB signaling pathway by phlorotannins.

Caption: Modulation of the MAPK signaling pathway by phlorotannins.

Conclusion

Phlorotannins represent a vast and largely untapped resource of bioactive compounds with significant therapeutic potential. Their unique chemical structures and diverse biological activities make them compelling candidates for the development of new drugs and functional foods. This guide provides a foundational understanding of the chemical and biological properties of phlorotannins, along with practical experimental protocols. Further research is warranted to fully elucidate the structure-activity relationships of these fascinating marine natural products and to translate their promising preclinical findings into clinical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Phlorotannins from Fucus vesiculosus: Modulation of Inflammatory Response by Blocking NF-κB Signaling Pathway [mdpi.com]

- 3. Phlorotannins with Potential Anti-Tyrosinase and Antioxidant Activity Isolated from the Marine Seaweed Ecklonia stolonifera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of Novel Tannin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and recent advancements in the discovery and isolation of novel tannin compounds. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in natural product chemistry and drug development. This guide details experimental protocols, summarizes quantitative data, and visualizes key biological pathways and workflows.

Introduction to Novel Tannin Compounds

Tannins are a diverse class of polyphenolic secondary metabolites found in a wide variety of plants.[1] They are traditionally classified into two main groups: hydrolysable tannins and condensed tannins (proanthocyanidins).[2] A third class, complex tannins, consists of a catechin (B1668976) unit attached to a hydrolysable tannin. The structural diversity of tannins contributes to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][3] The ongoing search for new therapeutic agents has spurred significant interest in the discovery and characterization of novel tannin structures with enhanced or specific bioactivities.

Recent research has led to the identification of several novel tannin compounds with significant therapeutic potential. This guide will focus on key examples of these discoveries and the methodologies employed for their isolation and characterization.

Recently Discovered Novel Tannin Compounds

The following tables summarize quantitative data for recently isolated and characterized novel tannin compounds, highlighting their sources and reported biological activities.

Table 1: Novel Hydrolysable Tannins and Their Biological Activities

| Compound Name | Plant Source | Yield/Concentration | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| Punicacorteins A, B, C, D | Punica granatum (Pomegranate) Bark | Not specified | Not specified in abstract | Not specified in abstract | [4] |

| Punigluconin | Punica granatum (Pomegranate) Bark | Not specified | Not specified in abstract | Not specified in abstract | |

| Granatin A | Punica granatum (Pomegranate) Leaves | 252 mg from 20g acetone (B3395972) extract | Anti-inflammatory, Anti-carcinogenic | Suppressed mPGES-1 expression | |

| Granatin B | Punica granatum (Pomegranate) Leaves | 3.3 g from 20g acetone extract | Anti-inflammatory, Anti-carcinogenic | Suppressed mPGES-1 expression | |

| Pomegraniic Acid | Punica granatum (Pomegranate) Arils | Not specified | Not specified in abstract | Not specified in abstract |

Table 2: Antimicrobial Activity of Tannin-Rich Extracts and Compounds

| Tannin Source/Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Cytinus hypocistis (Aqueous Extract) | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecium | 125 - 500 µg/ml | |

| Cytinus hypocistis (Ethanolic Extract) | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecium | 31.25 - 250 µg/ml | |

| Cytinus ruber (Aqueous Extract) | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecium | 125 - 500 µg/ml | |

| Cytinus ruber (Ethanolic Extract) | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecium | 31.25 - 250 µg/ml | |

| Penta-O-galloyl-β-D-glucose | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecium | 31.25 - 62.5 µg/ml | |

| Anacardium humile Tannin Fractions | Staphylococcus aureus | 500 µg/mL | |

| Raspberry Tannin Rich Preparation | Listeria monocytogenes | 1.563 - 25 mg/mL | |

| Strawberry Tannin Rich Preparation | Listeria monocytogenes | 1.563 - 25 mg/mL |

Table 3: Antioxidant Activity of Tannin Compounds

| Compound/Extract | Assay | IC₅₀ Value | Reference |

| Tannic Acid | DPPH | - | |

| Cytinus species extracts | DPPH, ABTS, FRAP | Strongest activity in C. hypocistis | |

| Nutmeg (Myristica fragrans) Flesh Extract | DPPH, ABTS | Strong correlation with tannin content |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of novel tannin compounds.

Extraction of Tannins from Plant Material

Objective: To efficiently extract tannin compounds from plant tissues. Aqueous acetone is a commonly used solvent for this purpose.

Protocol: Acetone-Based Extraction

-

Sample Preparation: Air-dry or freeze-dry the plant material (e.g., leaves, bark, fruit peels) and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material (e.g., 500 g) with 70% aqueous acetone at a 1:10 solid-to-solvent ratio.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times to ensure maximum yield.

-

-

Solvent Removal:

-

Combine the filtrates and remove the acetone using a rotary evaporator under reduced pressure at a temperature below 40°C.

-

The remaining aqueous solution can be lyophilized to obtain a crude tannin-rich extract.

-

Purification of Tannins by Column Chromatography

Objective: To separate and purify individual tannin compounds from the crude extract. Sephadex LH-20 column chromatography is a widely used and effective method for this purpose.

Protocol: Sephadex LH-20 Column Chromatography

-

Column Preparation:

-

Swell an appropriate amount of Sephadex LH-20 resin in the initial mobile phase (e.g., ethanol (B145695) or methanol) for at least 3 hours.

-

Pack a glass column with the swollen resin, ensuring a uniform and bubble-free bed.

-

Equilibrate the column by washing it with several column volumes of the initial mobile phase.

-

-

Sample Loading:

-

Dissolve the crude tannin extract in a minimal volume of the initial mobile phase.

-

Carefully apply the dissolved sample to the top of the column bed.

-

-

Elution:

-

Elute the column with a stepwise gradient of solvents. A common gradient starts with ethanol or methanol (B129727), followed by increasing concentrations of acetone or methanol in water (e.g., 50% aqueous acetone).

-

Collect fractions of the eluate using a fraction collector.

-

-

Fraction Analysis:

-

Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing the compounds of interest.

-

Combine the fractions containing the purified compound and remove the solvent under reduced pressure.

-

Structural Characterization by HPLC-MS

Objective: To identify and characterize the structure of the isolated tannin compounds.

Protocol: HPLC-Mass Spectrometry (MS) Analysis

-

Sample Preparation: Dissolve the purified tannin compound in a suitable solvent (e.g., methanol) to a known concentration.

-

Chromatographic Separation:

-

Inject the sample into an HPLC system equipped with a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase typically consisting of two solvents: (A) water with a small percentage of acid (e.g., 0.1% formic acid) and (B) acetonitrile (B52724) or methanol with the same acid concentration.

-

The gradient program should be optimized to achieve good separation of the compounds.

-

-

Mass Spectrometric Detection:

-

Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source operating in negative ion mode, which is generally more sensitive for phenolic compounds.

-

Acquire full scan mass spectra to determine the molecular weight of the compounds.

-

Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which are crucial for structural elucidation.

-

Bioactivity Screening

Objective: To quantify the antioxidant potential of the isolated tannin compounds.

Protocol: DPPH Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

In a 96-well plate, add a series of dilutions of the tannin sample to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the sample.

-

Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

-

Objective: To determine the lowest concentration of a tannin compound that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Method

-

Preparation:

-

Prepare a standardized inoculum of the test microorganism in a suitable growth medium.

-

Prepare a series of twofold dilutions of the tannin compound in the growth medium in a 96-well microtiter plate.

-

-

Inoculation: Add the microbial inoculum to each well of the plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the tannin compound at which no visible growth of the microorganism is observed.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways modulated by tannin compounds.

Caption: General workflow for the isolation and characterization of novel tannin compounds.

Caption: Inhibition of the NF-κB signaling pathway by tannic acid.

Caption: Punicalagin-mediated inhibition of the MAPK signaling pathway.

Conclusion

The discovery and isolation of novel tannin compounds represent a promising frontier in natural product research and drug development. The diverse structures and significant biological activities of these compounds underscore their potential as scaffolds for new therapeutic agents. The methodologies outlined in this guide provide a robust framework for the systematic exploration of the vast chemical diversity of tannins. Continued research in this area, employing advanced analytical techniques and bioactivity screening platforms, is essential for unlocking the full therapeutic potential of these remarkable natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Antilisterial activity of tannin rich preparations isolated from raspberry (Rubus Idaeus L.) and strawberry (Fragaria X Ananassa Duch.) fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tannic acid modulates NFκB signaling pathway and skin inflammation in NC/Nga mice through PPARγ expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tannins and Related Compounds. XLI. : Isolation and Characterization of Novel Ellagitannins, Punicacorteins A, B, C, and D, and Punigluconin from the Bark of Punica granatum L. | Semantic Scholar [semanticscholar.org]

A Comprehensive Guide to Natural Tannins for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of natural tannins, covering their sources, chemical classifications, and applications in research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with these versatile polyphenolic compounds.

Introduction to Tannins

Tannins are a diverse group of secondary metabolites found widely in the plant kingdom, playing crucial roles in defense mechanisms against herbivores, pathogens, and UV radiation.[1] They are characterized by their ability to bind with and precipitate proteins, a property that has been historically utilized in the tanning of leather. In contemporary research, tannins are of significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

Tannins are broadly classified into two main groups based on their chemical structure and reactivity: hydrolysable tannins and condensed tannins (also known as proanthocyanidins).[4][5]

-

Hydrolysable Tannins (HTs) are esters of a polyol, typically glucose, with gallic acid (gallotannins) or ellagic acid (ellagitannins). They are readily hydrolyzed by acids, bases, or enzymes.

-

Condensed Tannins (CTs) , or proanthocyanidins, are polymers of flavan-3-ol (B1228485) units, such as catechin (B1668976) and epicatechin, linked by carbon-carbon bonds. These bonds are not susceptible to hydrolysis.

Natural Sources of Tannins

Tannins are ubiquitously distributed in the plant kingdom, with high concentrations found in the bark, wood, leaves, fruits, and seeds of many plants. The selection of a tannin source is critical for research as the type and concentration of tannins can vary significantly between species and even different parts of the same plant.

Plant-Based Sources

A vast number of terrestrial plants are rich sources of tannins. Woody plants, in particular, accumulate high levels of tannins in their bark and heartwood. Fruits, especially their peels and seeds, are also significant sources.

Algal Sources

Brown algae are a notable source of a specific class of tannins known as phlorotannins, which are polymers of phloroglucinol.

Quantitative Data on Tannin Content

The tannin content of natural sources can vary widely depending on factors such as plant species, geographical location, harvest time, and the extraction method used. The following tables summarize the tannin content in various natural sources as reported in the literature.

Table 1: Tannin Content in Various Plant Sources

| Plant Source | Plant Part | Tannin Type | Tannin Content (% dry matter) | Reference |

| Quebracho (Schinopsis balansae & Schinopsis lorentzii) | Bark | Condensed | up to 38% | |

| Chestnut (Castanea sativa) | Wood | Hydrolysable | up to 16% | |

| Black Wattle (Acacia mearnsii) | Bark | Condensed | High | |

| Tara (Caesalpinia spinosa) | Pods | Hydrolysable (Gallotannins) | High | |

| Oak (Quercus spp.) | Wood, Galls | Hydrolysable | High | |

| Grape (Vitis vinifera) | Seeds, Skin | Condensed | High | |

| Pomegranate (Punica granatum) | Peel | Hydrolysable (Ellagitannins) | High | |

| Green Tea (Camellia sinensis) | Leaves | Condensed | High | |

| Cacao (Theobroma cacao) | Seeds | Condensed | High | |

| Mango (Mangifera indica) | Bark | - | 0.0% | |

| Kathaa | - | - | 108.53% (mg/g) | |

| Majuphal | - | - | 106.24% (mg/g) | |

| Babul | - | - | 72.74% (mg/g) | |

| Amla | - | - | 41.57% (mg/g) | |

| Red Supari | - | - | 15.24% (mg/g) |

Note: The exceptionally high percentages for Kathaa and Majuphal from one source may be due to the specific analytical method or sample preparation used and should be interpreted with caution.

Experimental Protocols

Extraction of Tannins from Plant Material

The efficient extraction of tannins is a crucial first step for their subsequent analysis and application. The choice of solvent and extraction method significantly influences the yield and purity of the extracted tannins.

Protocol 1: General Solvent Extraction of Tannins

This protocol is a general guideline and may need optimization for specific plant materials.

Materials:

-

Dried and finely ground plant material (passed through a 0.5 mm screen).

-

Solvent: 70% aqueous acetone (B3395972) is often recommended. Other options include 80% methanol, ethanol, or water.

-

Ultrasonic water bath

-

Centrifuge

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Weigh approximately 200 mg of the finely ground plant material into a beaker.

-

Add 10 mL of 70% aqueous acetone.

-

Place the beaker in an ultrasonic water bath and sonicate for 20 minutes at room temperature.

-

Centrifuge the mixture to pellet the solid plant material.

-

Carefully decant the supernatant containing the extracted tannins.

-

To increase yield, the pellet can be re-extracted with a fresh portion of the solvent.

-

Combine the supernatants and remove the organic solvent using a rotary evaporator under reduced pressure.

-

The remaining aqueous extract can be freeze-dried to obtain a crude tannin powder.

Quantification of Total Phenols and Tannins

Several spectrophotometric methods are available for the quantification of total phenolics and tannins. The Folin-Ciocalteu method is widely used for determining total phenolic content, while methods involving protein precipitation are used to specifically quantify tannins.

Protocol 2: Quantification of Total Phenols using the Folin-Ciocalteu Method

This method is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds, resulting in a blue-colored complex that can be measured spectrophotometrically.

Materials:

-

Tannin extract

-

Folin-Ciocalteu reagent

-

20% Sodium carbonate (Na₂CO₃) solution

-

Tannic acid (for standard curve)

-

Spectrophotometer

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of tannic acid (e.g., 0.1 mg/mL).

-

Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 µg/mL).

-

For each standard, mix a known volume with Folin-Ciocalteu reagent and sodium carbonate solution as described below for the sample.

-

-

Sample Analysis:

-

Take a suitable aliquot of the tannin extract (e.g., 50 µL) and dilute it to 0.5 mL with distilled water in a test tube.

-

Add 0.25 mL of Folin-Ciocalteu reagent and vortex.

-

After a few minutes, add 1.25 mL of the 20% sodium carbonate solution and vortex again.

-

Allow the reaction to proceed for 40 minutes at room temperature.

-

Measure the absorbance at 725 nm (or 760 nm) against a blank.

-

-

Calculation:

-

Determine the concentration of total phenols in the extract by comparing its absorbance to the standard curve.

-

Express the results as tannic acid equivalents (TAE) per gram of dry plant material.

-

Protocol 3: Quantification of Tannins using Protein Precipitation (PVPP Method)

This method differentiates tannins from other non-tannin phenolics by utilizing the ability of tannins to bind to polyvinylpolypyrrolidone (PVPP).

Materials:

-

Tannin extract

-

Polyvinylpolypyrrolidone (PVPP)

-

Folin-Ciocalteu reagents (as in Protocol 2)

Procedure:

-

Measure the total phenolic content of the extract as described in Protocol 2.

-

In a separate tube, add a known amount of PVPP (e.g., 100 mg) to a known volume of the tannin extract.

-

Vortex the mixture and allow it to stand for a period to allow for tannin-PVPP binding.

-

Centrifuge the mixture to pellet the PVPP-tannin complex.

-

Measure the total phenolic content of the supernatant (which now contains only non-tannin phenolics) using the Folin-Ciocalteu method.

-

Calculation:

-

Tannin content = (Total phenolic content) - (Non-tannin phenolic content).

-

Signaling Pathways and Experimental Workflows

Tannins exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is key to developing tannin-based therapeutics.

Anti-inflammatory Signaling Pathways

Tannins have been shown to possess significant anti-inflammatory properties. One of the key mechanisms is the inhibition of the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).

Caption: Inhibition of the NF-κB signaling pathway by tannins.

Experimental Workflow for Tannin Research

A typical workflow for investigating the bioactivity of tannins from a natural source involves several key stages, from extraction to in vitro and in vivo testing.

Caption: A generalized experimental workflow for tannin research.

Conclusion

Natural tannins represent a vast and largely untapped resource for scientific research and drug development. Their diverse chemical structures and potent biological activities make them promising candidates for a wide range of applications. This guide provides a solid foundation for researchers to explore the rich world of natural tannins, from their sources and extraction to their mechanisms of action. A systematic approach, as outlined in the experimental workflows, is crucial for unlocking the full therapeutic potential of these remarkable natural compounds.

References

- 1. scispace.com [scispace.com]

- 2. Traditional Applications of Tannin Rich Extracts Supported by Scientific Data: Chemical Composition, Bioavailability and Bioaccessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rainbowfeeding.com [rainbowfeeding.com]

- 5. differencebetween.com [differencebetween.com]

The Evolving Astringency: An In-depth Technical Guide to the Evolution of Tannin Production in Angiosperms

For Immediate Release

[City, State] – [Date] – A comprehensive whitepaper released today offers researchers, scientists, and drug development professionals a detailed guide to understanding the intricate evolutionary journey of tannin production in angiosperms. This technical document provides a deep dive into the core of tannin biosynthesis, its genetic regulation, and the ecological pressures that have shaped its diversity across flowering plants. The guide features meticulously structured data, detailed experimental protocols, and novel visualizations of key signaling pathways to facilitate advanced research and development in fields leveraging these complex phytochemicals.

Introduction: The Two Faces of Tannins in Angiosperms

Tannins, a diverse group of polyphenolic secondary metabolites, are broadly classified into two major groups: hydrolysable tannins (HTs) and condensed tannins (CTs), also known as proanthocyanidins (B150500).[1][2] While both are renowned for their protein-precipitating ability, which underlies their characteristic astringency, they diverge significantly in their chemical structure, biosynthetic origins, and distribution across the plant kingdom.[1][2]

-

Hydrolysable Tannins (HTs): These are esters of a polyol, typically glucose, with gallic acid (forming gallotannins) or its derivatives like ellagic acid (forming ellagitannins).[1] As their name suggests, they are susceptible to hydrolysis by weak acids or bases.

-

Condensed Tannins (CTs): These are non-hydrolysable polymers of flavan-3-ol (B1228485) units, such as catechin (B1668976) and epicatechin, linked by carbon-carbon bonds.

The evolution of these two distinct tannin classes represents a fascinating story of biochemical adaptation. HT synthesis branches directly from the shikimate pathway, a fundamental route in plant metabolism for the production of aromatic amino acids. In contrast, CTs are products of the flavonoid pathway, a branch of the phenylpropanoid pathway. This early metabolic divergence underscores their independent evolutionary trajectories, driven by distinct ecological pressures and opportunities. Tannins play a crucial role in plant defense against herbivores and pathogens, and these interactions are considered a major driving force in their evolution.

The Evolutionary Trajectory of Tannin Biosynthesis

The genetic machinery for tannin production has undergone significant evolution, from the early land plants to the vast diversity of angiosperms. The evolution of key enzymes in the biosynthetic pathways provides insights into the emergence and diversification of tannins.

2.1. The Shikimate and Phenylpropanoid Pathways: The Foundation of Tannin Synthesis

The shikimate pathway, leading to the synthesis of aromatic amino acids, is the starting point for a vast array of plant secondary metabolites, including tannins. A key intermediate, 3-dehydroshikimate, is the precursor for gallic acid, the foundational unit of hydrolysable tannins. The phenylpropanoid pathway, which utilizes the amino acid phenylalanine, gives rise to the flavonoid pathway, from which condensed tannins are synthesized.

2.2. Evolution of Key Biosynthetic Genes

The evolution of tannin production is intrinsically linked to the evolution of the genes encoding the enzymes of these pathways.

-

Phenylalanine Ammonia-Lyase (PAL): This is the first committed enzyme in the phenylpropanoid pathway. The PAL gene family has expanded throughout plant evolution, with gene duplication events playing a crucial role in the diversification of its functions, allowing for more specialized roles in different metabolic branches, including flavonoid and condensed tannin biosynthesis.

-

Chalcone Synthase (CHS): As a key enzyme in the flavonoid pathway, CHS has also undergone significant evolution. Phylogenetic analyses reveal an ancient origin of CHS genes, predating the emergence of land plants, with subsequent diversification in angiosperms.

-

Dihydroflavonol 4-Reductase (DFR), Anthocyanidin Reductase (ANR), and Leucoanthocyanidin Reductase (LAR): These enzymes are critical for the final steps of condensed tannin monomer biosynthesis. The evolution of these genes, particularly LAR, shows lineage-specific expansions and functional diversification, contributing to the varied condensed tannin profiles observed across different angiosperm groups.

Quantitative Distribution of Tannins in Angiosperms

The concentration and type of tannins vary significantly across different angiosperm families, reflecting their diverse evolutionary histories and ecological adaptations. The following tables summarize quantitative data on tannin content in various angiosperm species.

Table 1: Condensed Tannin (CT) Content in Various Angiosperm Species

| Family | Species | Tissue | CT Content (mg/g DW) | Reference |

| Fabaceae | Lotus pedunculatus | Leaves | 40-110 | |

| Rosaceae | Malus domestica (Apple) | Fruit Peel | 5-20 | |

| Vitaceae | Vitis vinifera (Grape) | Seeds | 60-80 | |

| Myrtaceae | Myrtus communis | Berries | 63.91 - 173.92 (as GAE) | |

| Rhizophoraceae | Ceriops decandra | Roots | 813.35 (as TAE) |

Table 2: Hydrolysable Tannin (HT) Content in Various Angiosperm Species

| Family | Species | Tissue | HT Content (mg/g DW) | Reference |

| Fagaceae | Quercus robur (Oak) | Leaves | 50-150 | |

| Lythraceae | Punica granatum (Pomegranate) | Peel | 100-250 | |

| Geraniaceae | Geranium spp. | Leaves | 20-80 | |

| Anacardiaceae | Rhus typhina (Sumac) | Leaves | 150-250 | |

| Betulaceae | Betula pubescens (Birch) | Leaves | Seasonal variation |

Regulation of Tannin Production: A Network of Signaling Pathways

The production of tannins is not constitutive but is dynamically regulated in response to a variety of internal and external cues. This regulation is mediated by complex signaling pathways that ultimately control the expression of tannin biosynthetic genes.

4.1. Environmental Triggers and Hormonal Signaling

Biotic stresses, such as herbivory and pathogen attack, and abiotic stresses, like UV radiation and wounding, are potent inducers of tannin synthesis. These stimuli are perceived by the plant and transduced into hormonal signals, primarily involving jasmonic acid (JA) and salicylic (B10762653) acid (SA).

-

Jasmonic Acid (JA) Pathway: Generally associated with defense against necrotrophic pathogens and chewing insects, the JA signaling cascade is a major regulator of condensed tannin production.

-

Salicylic Acid (SA) Pathway: Typically involved in defense against biotrophic pathogens, the SA pathway can interact with the JA pathway, often antagonistically, to fine-tune the plant's defense response, including tannin production.

-

UV-B Signaling: UV-B radiation is a significant environmental stress that can induce the production of flavonoids and tannins as a protective mechanism.

The following diagrams, generated using the DOT language, illustrate these key signaling pathways.

Caption: Jasmonate signaling pathway leading to condensed tannin production.

Caption: UV-B signaling pathway inducing flavonoid and tannin biosynthesis.

4.2. Crosstalk Between Signaling Pathways

The JA and SA pathways exhibit a complex interplay, often referred to as crosstalk, which allows plants to mount a tailored defense response. Generally, there is an antagonistic relationship where the activation of one pathway can suppress the other. This ensures that the plant allocates its resources to the most effective defense strategy against a particular threat.

Caption: Crosstalk between the jasmonate and salicylate defense pathways.

Experimental Protocols for Tannin Analysis

Accurate quantification and characterization of tannins are essential for research in this field. This section provides detailed methodologies for key experiments cited in the study of tannins.

5.1. Quantification of Total Phenolic Content (Folin-Ciocalteu Method)

This method is a widely used spectrophotometric assay to determine the total phenolic content in a sample.

Materials:

-

Folin-Ciocalteu reagent

-

Gallic acid (for standard curve)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 20% w/v)

-

Methanol (80%) or other suitable solvent for extraction

-

Spectrophotometer

Procedure:

-

Sample Extraction: Extract a known weight of dried, ground plant material with a suitable solvent (e.g., 80% methanol). Centrifuge the extract and collect the supernatant.

-

Reaction Setup: In a test tube, mix a small volume of the plant extract (e.g., 20 µL) with distilled water (e.g., 1.58 mL).

-

Reagent Addition: Add Folin-Ciocalteu reagent (e.g., 100 µL) to the mixture and vortex.

-

Incubation: After a short incubation period (e.g., 1-8 minutes), add the sodium carbonate solution (e.g., 300 µL) and mix thoroughly.

-

Measurement: Incubate the reaction mixture at room temperature in the dark for a specified time (e.g., 2 hours). Measure the absorbance at 765 nm.

-

Quantification: Prepare a standard curve using known concentrations of gallic acid. Determine the total phenolic content of the sample by comparing its absorbance to the standard curve. Express the results as gallic acid equivalents (GAE) per gram of dry weight.

5.2. Quantification of Condensed Tannins (Butanol-HCl Method)

This colorimetric assay is specific for the quantification of proanthocyanidins (condensed tannins).

Materials:

-

Butanol-HCl reagent (e.g., 95:5 v/v n-butanol:concentrated HCl)

-

Ferric reagent (e.g., 2% ferric ammonium (B1175870) sulfate (B86663) in 2N HCl)

-

Acetone/water (7:3 v/v) with ascorbic acid (e.g., 1 g/L) for extraction

-

Spectrophotometer

Procedure:

-

Sample Extraction: Extract a known weight of dried, ground plant material with the acetone/water/ascorbic acid solution overnight with stirring. Centrifuge and collect the supernatant.

-

Reaction Setup: In a test tube, mix 0.5 mL of the plant extract with 3 mL of the butanol-HCl reagent.

-

Catalyst Addition: Add 0.1 mL of the ferric reagent.

-

Heating: Incubate the tubes at 95°C for 40 minutes to allow for the development of a red color.

-

Measurement: Cool the tubes to room temperature and measure the absorbance at 550 nm.

-

Quantification: Use a purified condensed tannin standard (e.g., from quebracho or a relevant plant source) to create a standard curve. Calculate the condensed tannin content in the sample and express the results as standard equivalents per gram of dry weight.

5.3. Radial Diffusion Assay for Protein-Precipitating Tannins

This assay measures the ability of tannins to precipitate proteins, providing a functional measure of their astringency.

Materials:

-

Bovine serum albumin (BSA)

-

Buffer solution (e.g., acetate (B1210297) buffer, pH 5.0)

-

Petri dishes

Procedure:

-

Gel Preparation: Prepare an agarose gel containing a known concentration of BSA in the buffer solution. Pour the gel into petri dishes and allow it to solidify.

-

Well Creation: Create wells of a specific diameter in the solidified gel.

-

Sample Application: Add a known volume of the plant extract and tannin standards to the wells.

-

Incubation: Incubate the plates for 24-96 hours to allow the tannins to diffuse into the gel and form a visible precipitation ring with the BSA.

-

Measurement: Measure the diameter of the precipitation rings.

-

Quantification: The area of the ring is proportional to the amount of protein-precipitating tannin in the sample. Create a standard curve using a known tannin (e.g., tannic acid) and express the results as tannin equivalents.

References

Foundational Research on Tannin-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational principles governing tannin-protein interactions. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of the underlying biological processes.

Core Principles of Tannin-Protein Interactions

Tannins, a diverse group of polyphenolic secondary metabolites found in plants, are characterized by their ability to bind and precipitate proteins. This interaction is central to their physiological effects, including astringency in foods and beverages, their role in plant defense, and their potential therapeutic applications.[1] The primary mechanisms driving these interactions are:

-

Hydrogen Bonding: The numerous phenolic hydroxyl groups on tannins act as hydrogen bond donors, while the carbonyl groups of the peptide backbone in proteins serve as acceptors.[2] Proline-rich proteins, in particular, exhibit a high affinity for tannins due to the accessibility of their peptide bonds for hydrogen bonding.

-

Hydrophobic Interactions: The aromatic rings of tannins can engage in hydrophobic interactions with the non-polar side chains of amino acids in proteins.[2] This is a significant driving force, especially for the formation of larger, insoluble complexes.

The nature and strength of these interactions are influenced by several factors, including the structure and size of both the tannin and the protein, the pH of the medium, and the presence of other molecules like metal ions.[2][3]

Quantitative Analysis of Tannin-Protein Interactions

The precise characterization of tannin-protein interactions relies on quantitative data that describes the thermodynamics and stoichiometry of the binding events. Isothermal Titration Calorimetry (ITC) is a powerful technique for obtaining this information directly in solution.

Below are tables summarizing key quantitative data from ITC studies on the interaction of various tannins with different proteins.

Table 1: Thermodynamic Parameters of Hydrolyzable Tannin-Protein Interactions

| Tannin Type | Protein | Stoichiometry (n) (Tannin:Protein) | Association Constant (Ka) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol/deg) | Reference |

| Myrabolan Tannin | Bovine Serum Albumin (BSA) | 178:1 | Not Determined | Not Determined | Not Determined | |

| Tara Tannin | Bovine Serum Albumin (BSA) | 48:1 | Not Determined | Not Determined | Not Determined | |

| Myrabolan Tannin | Gelatin | Stage 1: Cooperative | Not Determined | Not Determined | Not Determined | |

| Stage 2: Saturable | ||||||

| Tara Tannin | Gelatin | Stage 1: Cooperative | Not Determined | Not Determined | Not Determined | |

| Stage 2: Saturable |

Table 2: Thermodynamic Parameters of Condensed Tannin-Protein Interactions

| Tannin Source | Protein | Stoichiometry (n) (Tannin:Protein) | Association Constant (Ka) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol/deg) | Reference |

| Tea Catechins | Gelatin | 71:1 | 9.8 x 10³ | -5.4 | 0.8 | |

| Mimosa Proanthocyanidins | Gelatin | 26:1 | 1.1 x 10⁵ | -6.8 | 0.6 | |

| Grape Seed Proanthocyanidins | Gelatin | 21:1 | 4.5 x 10⁵ | -7.5 | 0.8 | |

| Sorghum Procyanidins | Gelatin | 16:1 | 2.0 x 10⁶ | -8.4 | 0.9 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying tannin-protein interactions. This section provides step-by-step methodologies for three key techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (tannin) to a macromolecule (protein), allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the protein of interest (e.g., 0.1-0.5 mM) in a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 7.0).

-

Prepare a concentrated solution of the tannin (e.g., 1-5 mM) in the same buffer. It is critical that both solutions are in identical buffer to minimize heat of dilution effects.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Fill the sample cell with the protein solution.

-

Fill the injection syringe with the tannin solution.

-

-

Titration:

-

Perform a series of small, sequential injections of the tannin solution into the protein solution.

-

Allow the system to reach equilibrium after each injection, monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of tannin to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites model) to determine the stoichiometry (n), association constant (Ka), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

-

Protein Precipitation Assay

This assay quantifies the ability of tannins to precipitate proteins from a solution, providing a measure of their astringency and biological activity.

Protocol:

-

Reagent Preparation:

-

Prepare a standard protein solution (e.g., 1 mg/mL Bovine Serum Albumin - BSA) in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).

-

Prepare a series of tannin solutions of varying concentrations in the same buffer.

-

-

Precipitation Reaction:

-

Mix a fixed volume of the protein solution with an equal volume of each tannin solution in microcentrifuge tubes.

-

Include a control tube with buffer instead of the tannin solution.

-

Incubate the mixtures at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation and precipitation.

-

-

Separation:

-

Centrifuge the tubes at a high speed (e.g., 10,000 x g) for a set duration (e.g., 10 minutes) to pellet the insoluble tannin-protein complexes.

-

-

Quantification:

-

Carefully remove the supernatant.

-

Wash the pellet with the buffer to remove any unbound protein or tannin.

-

Dissolve the pellet in a suitable solvent (e.g., alkaline solution).

-

Quantify the amount of precipitated protein using a standard protein assay (e.g., Bradford or BCA assay) or by measuring the absorbance after reaction with a colorimetric reagent like Folin-Ciocalteu for the bound tannins.

-

-

Analysis:

-

Plot the amount of precipitated protein as a function of the tannin concentration.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of the binding and dissociation of molecules, providing kinetic data (association and dissociation rate constants) and affinity data.

Protocol:

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

-

Immobilize the protein (ligand) onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).

-

A reference flow cell should be prepared by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding.

-

-

Analyte Preparation:

-

Prepare a series of dilutions of the tannin (analyte) in a suitable running buffer. The buffer should be filtered and degassed.

-

-

Binding Analysis:

-

Inject the running buffer over both the ligand and reference flow cells to establish a stable baseline.

-

Inject the different concentrations of the tannin solution over the flow cells for a specific association time.

-

Switch back to the running buffer to monitor the dissociation phase.

-

-

Regeneration:

-

If the tannin does not fully dissociate, inject a regeneration solution (e.g., a pulse of high or low pH solution) to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Signaling Pathways and Experimental Workflows

Tannins, through their interaction with proteins, can modulate various cellular signaling pathways. This is particularly relevant in the context of their potential as drug candidates, for example, in cancer therapy. Tannic acid, a hydrolyzable tannin, has been shown to influence several key oncological signaling pathways.

Tannin-Induced Modulation of Cancer Signaling Pathways

The following diagrams illustrate the known interactions of tannic acid with key signaling pathways involved in cancer progression.

Caption: Tannic acid inhibits key cancer signaling pathways.

TRAIL-Induced Extrinsic Apoptosis Pathway Enhancement by Tannins

Tannic acid has also been found to promote the extrinsic apoptosis pathway induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).

Caption: Tannic acid enhances TRAIL-induced apoptosis via mROS.

Experimental Workflow for Studying Tannin-Protein Interactions

The following diagram outlines a logical workflow for a comprehensive investigation of the interaction between a specific tannin and protein.

Caption: Workflow for characterizing tannin-protein interactions.

Conclusion and Future Directions

The study of tannin-protein interactions is a dynamic field with significant implications for food science, nutrition, and medicine. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon. Future research should focus on elucidating the interactions of specific tannins with a wider range of protein targets, including those involved in other disease pathways. Furthermore, the development of novel drug delivery systems that can harness the therapeutic potential of tannins by controlling their interactions with proteins in vivo represents a promising avenue for future investigation.

References

Exploratory Studies on the Antioxidant Properties of Tannins: A Technical Guide

Introduction

Tannins are a diverse and complex class of polyphenolic secondary metabolites found widely in the plant kingdom, contributing significantly to the flavor, astringency, and color of many foods and beverages.[1][2] Structurally, they are categorized into two primary groups: hydrolyzable tannins (HTs) and condensed tannins (CTs), also known as proanthocyanidins.[3][4] Hydrolyzable tannins are polyesters of gallic acid (gallotannins) or ellagic acid (ellagitannins) with a sugar core, while condensed tannins are polymers of flavan-3-ol (B1228485) units.[3] There is a growing body of research focused on the health benefits of tannins, which are largely attributed to their potent antioxidant properties. These properties enable them to mitigate oxidative stress, a key factor in the pathogenesis of various chronic diseases such as cardiovascular disease, cancer, and neurodegenerative disorders. This guide provides an in-depth technical overview of the antioxidant activities of tannins, detailing common experimental protocols, presenting quantitative data, and illustrating the underlying biochemical pathways.

Mechanisms of Antioxidant Action

Tannins exert their antioxidant effects through multiple mechanisms, largely dictated by their chemical structure, including the number and arrangement of hydroxyl groups and the degree of polymerization.

-

Free Radical Scavenging: The primary antioxidant mechanism is the donation of a hydrogen atom or an electron from their phenolic hydroxyl groups to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This action converts the free radicals into more stable, non-reactive molecules, thereby terminating the oxidative chain reactions that can damage cells, DNA, proteins, and lipids. Tannins have demonstrated the ability to scavenge peroxyl radicals with a potency 15-30 times greater than simple phenolics.

-

Metal Ion Chelation: Certain tannins, particularly those with catecholate and gallate groups, can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). By binding to these metals, tannins prevent them from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals. This action is a preventive antioxidant mechanism.

-

Modulation of Endogenous Antioxidant Enzymes: Tannins can enhance the body's innate antioxidant defenses. They have been shown to up-regulate the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). This is often achieved through the activation of specific signaling pathways, like the Nrf2 pathway.

-

Inhibition of Pro-oxidant Enzymes: Tannins can inhibit enzymes that are major sources of oxidative stress, such as NADPH oxidase and xanthine (B1682287) oxidase.

Experimental Protocols for Assessing Antioxidant Activity

Several in vitro assays are commonly employed to quantify the antioxidant capacity of tannins. Each assay is based on a different chemical principle, and therefore, a combination of methods is recommended for a comprehensive assessment.